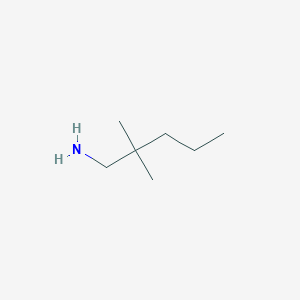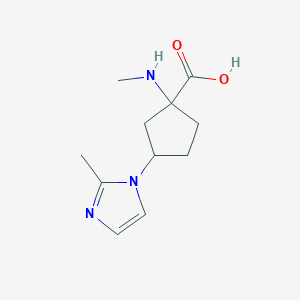
5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromomethyl group attached to the triazole ring, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) bromide, under mild conditions.
Bromomethylation: The bromomethyl group is introduced by reacting the triazole with bromomethylating agents such as bromoacetic acid or bromomethyl methyl ether. This step typically requires a base, such as sodium hydroxide, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(azidomethyl)-1-methyl-1H-1,2,3-triazole, while oxidation with potassium permanganate can produce 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is used as a versatile intermediate for the synthesis of various triazole derivatives. These derivatives are valuable in the development of new materials, catalysts, and ligands for coordination chemistry.
Biology
In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through click chemistry. The triazole ring provides a stable linkage that is resistant to hydrolysis and enzymatic degradation, making it useful for bioconjugation and labeling studies.
Medicine
In medicine, triazole derivatives have shown potential as antifungal, antibacterial, and anticancer agents. This compound serves as a precursor for the synthesis of these bioactive compounds, contributing to drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications, including the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, the triazole ring can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(chloromethyl)-1-methyl-1H-1,2,3-triazolehydrochloride: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
5-(iodomethyl)-1-methyl-1H-1,2,3-triazolehydroiodide: Contains an iodomethyl group, which is more reactive than the bromomethyl group.
1-methyl-1H-1,2,3-triazole-5-carboxylic acid: Lacks the bromomethyl group but contains a carboxylic acid functional group.
Uniqueness
5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is unique due to its specific reactivity profile. The bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate for various chemical transformations. Its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles sets it apart from similar compounds with different halomethyl groups.
Eigenschaften
Molekularformel |
C4H7Br2N3 |
|---|---|
Molekulargewicht |
256.93 g/mol |
IUPAC-Name |
5-(bromomethyl)-1-methyltriazole;hydrobromide |
InChI |
InChI=1S/C4H6BrN3.BrH/c1-8-4(2-5)3-6-7-8;/h3H,2H2,1H3;1H |
InChI-Schlüssel |
URUXUGYHJCVLDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=N1)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile](/img/structure/B13545081.png)
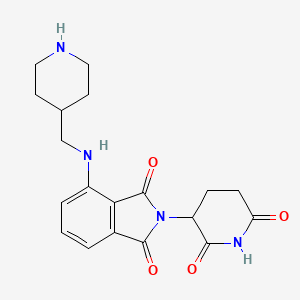
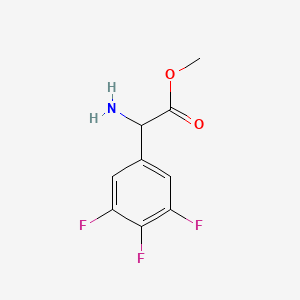
![tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate](/img/structure/B13545101.png)
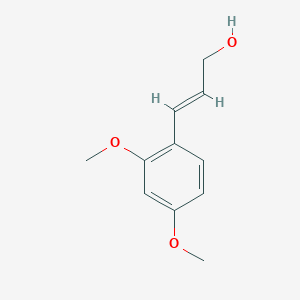
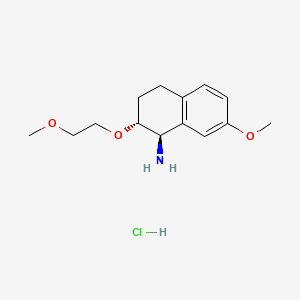
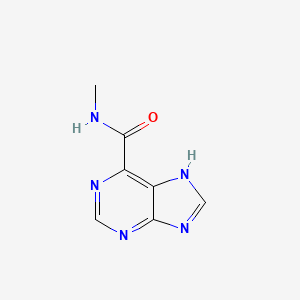

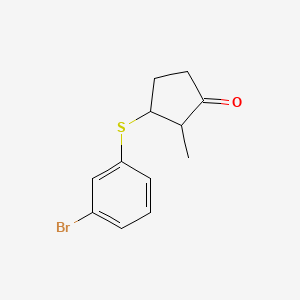
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)

